3-Pyridazinecarboxylic acid, 6-amino-, hydrochloride
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Overview
Description
L-FMAU, also known as β-L-2’-fluoro-5-methyl-1-β-L-arabinofuranosyluracil, is a synthetic nucleoside analog. It is primarily recognized for its potent antiviral activity, particularly against the hepatitis B virus (HBV). This compound is a reverse transcriptase inhibitor, which means it interferes with the replication process of viruses by inhibiting the enzyme reverse transcriptase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-FMAU typically begins with 2-deoxy-2-fluoro-D-galactopyranose. The key steps involve iodine-promoted cyclization and oxidative cleavage to access the L-arabinofuranosyl scaffold . Another method involves the peracetylation of L-arabinose with acetic anhydride and pyridine, followed by bromination using hydrogen bromide in acetic acid and acetic anhydride to furnish the bromo-sugar . This bromo-sugar is then treated with zinc dust, copper sulfate, and sodium acetate in acetic acid and water, followed by chromatographic separation to yield L-arabinal . The fluoro derivative is obtained by reaction with Selectfluor in refluxing nitromethane and water .
Industrial Production Methods
Industrial production of L-FMAU involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving protecting-group-free synthesis to simplify the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
L-FMAU undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Halogenation and other substitution reactions are common in the synthesis of L-FMAU.
Common Reagents and Conditions
Oxidation: Reagents like iodine and oxidative cleavage agents.
Reduction: Reagents such as sodium borohydride.
Substitution: Reagents like hydrogen bromide and Selectfluor.
Major Products
The major products formed from these reactions include various fluorinated derivatives and intermediates used in further synthesis steps .
Scientific Research Applications
L-FMAU has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on viral replication and cellular processes.
Medicine: Primarily used as an antiviral agent against hepatitis B virus. .
Industry: Utilized in the production of antiviral medications and as a research tool in drug development.
Mechanism of Action
L-FMAU exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of viruses like hepatitis B virus. The compound is phosphorylated by cellular kinases to its triphosphate form, which competes with the natural substrate, thymidine, thereby inhibiting viral DNA synthesis . This inhibition prevents the virus from replicating and spreading within the host .
Comparison with Similar Compounds
L-FMAU is compared with other nucleoside analogs such as:
Uniqueness
L-FMAU is unique due to its high potency against hepatitis B virus and its ability to inhibit viral replication without being incorporated into the viral DNA . This reduces the risk of mitochondrial toxicity, a common issue with other nucleoside analogs .
List of Similar Compounds
- D-FMAU
- FLT
- Lamivudine
- Adefovir
- Entecavir
L-FMAU stands out for its specific mechanism of action and its potential for use in both antiviral and anticancer therapies .
Properties
IUPAC Name |
6-aminopyridazine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.ClH/c6-4-2-1-3(5(9)10)7-8-4;/h1-2H,(H2,6,8)(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFYJJZPPWBDGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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